molecular formula C25H22N4O2S2 B2372495 N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-62-3

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2372495
CAS No.: 868974-62-3
M. Wt: 474.6
InChI Key: IYYRLVMFAVIKHS-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a biphenyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the Carboxamide Moiety: The carboxamide group is formed by reacting the intermediate product with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

  • N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
  • N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

These compounds share structural similarities but differ in the heterocyclic ring system (thiadiazole vs. oxadiazole) and other substituents. The unique structure of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c30-22(26-16-15-18-7-3-1-4-8-18)17-32-25-29-28-24(33-25)27-23(31)21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-14H,15-17H2,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYRLVMFAVIKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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